In Vitro Cytotoxicity of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide Against A549 Lung Cancer Cells
In vitro studies demonstrate that 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide exhibits potent anticancer activity, particularly against A549 lung cancer cells . The compound has a reported IC50 value of approximately 15 µg/mL, indicating significant cytotoxicity in this cell line . While direct comparator data for a closely related analog is not available from the same study, the reported potency serves as a benchmark for this specific nitro-substituted thiazole acetamide in lung cancer models.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~15 µg/mL |
| Comparator Or Baseline | No direct comparator in same study; baseline is untreated control |
| Quantified Difference | Significant cytotoxicity observed relative to untreated control |
| Conditions | A549 lung cancer cell line; in vitro MTT or similar viability assay |
Why This Matters
This provides a quantitative potency benchmark for selecting 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide in lung cancer research, enabling dose-response comparisons across studies and guiding initial screening concentrations.
